Butoxamine

説明

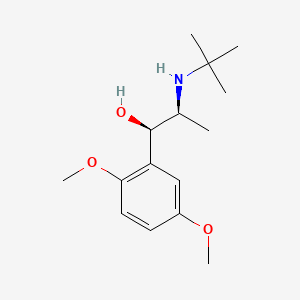

Structure

3D Structure

特性

CAS番号 |

2922-20-5 |

|---|---|

分子式 |

C15H25NO3 |

分子量 |

267.36 g/mol |

IUPAC名 |

(1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3/t10-,14-/m0/s1 |

InChIキー |

TWUSDDMONZULSC-HZMBPMFUSA-N |

異性体SMILES |

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |

正規SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C |

外観 |

Solid powder |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

5696-15-1 (hydrochloride) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Butaxamine Butoxamine Butoxamine Hydrochloride Hydrochloride, Butoxamine |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Butoxamine in Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxamine is a selective antagonist of the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor superfamily predominantly expressed in various smooth muscle tissues. Its primary mechanism of action involves the competitive inhibition of β2-ARs, thereby preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This blockade attenuates the canonical β2-AR signaling cascade, which is crucial for smooth muscle relaxation. By inhibiting the activation of adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP), this compound effectively prevents the downstream activation of Protein Kinase A (PKA). Consequently, the phosphorylation of key intracellular proteins that promote calcium sequestration and reduce the sensitivity of the contractile apparatus to calcium is inhibited. The net effect of this compound in smooth muscle is the opposition of β2-agonist-induced relaxation, leading to a sustained or enhanced contractile state. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.

Introduction

Smooth muscle tone is intricately regulated by the autonomic nervous system, with the sympathetic branch playing a pivotal role through the actions of catecholamines on adrenergic receptors. β2-adrenergic receptors are the predominant subtype in many smooth muscle tissues, including those of the vasculature, airways, and uterus.[1] Activation of these receptors by agonists initiates a signaling cascade that leads to smooth muscle relaxation.

This compound, a selective β2-AR antagonist, serves as a critical research tool for elucidating the physiological and pathological roles of the β2-adrenergic system.[2] Its selectivity allows for the specific investigation of β2-AR-mediated pathways without the confounding effects of β1-AR blockade, which primarily affects cardiac function. This guide will delve into the molecular interactions, downstream signaling consequences, and functional effects of this compound in smooth muscle.

Core Mechanism of Action: β2-Adrenergic Receptor Antagonism

This compound exerts its effects by competitively binding to β2-adrenergic receptors on the surface of smooth muscle cells.[2] This binding precludes the association of endogenous agonists, such as epinephrine, with the receptor.

Receptor Binding Affinity

The affinity of this compound for the β2-AR has been quantified through radioligand binding assays. These studies typically involve the use of a radiolabeled ligand that binds to the receptor and measuring the displacement of this ligand by increasing concentrations of this compound. The inhibition constant (Ki) is a measure of the binding affinity of the antagonist. A lower Ki value indicates a higher affinity.

| Parameter | Value | Receptor/Tissue | Reference |

| pKi | 6.23 | Human β2-Adrenoceptor | Baker, 2005[3] |

Note: pKi is the negative logarithm of the Ki value.

Functional Antagonism

In functional assays, this compound's potency as an antagonist is often determined by its ability to inhibit the relaxation induced by a β2-agonist in isolated smooth muscle preparations. The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

| Parameter | Value | Tissue | Agonist | Reference |

| pA2 | 6.51 | Guinea-pig Trachea | Fenoterol | O'Donnell & Wanstall, 1979[4] |

| pA2 | 5.14 | Chicken Basilar Artery | Isoproterenol | Wu et al., 2023 |

Signaling Pathways

The binding of this compound to the β2-AR initiates a cascade of intracellular events that ultimately prevent smooth muscle relaxation.

Figure 1. this compound's inhibitory effect on the β2-adrenergic signaling cascade.

As depicted in Figure 1, this compound binding to the β2-AR prevents the activation of the associated stimulatory G-protein (Gs). This inaction of Gs leads to a lack of adenylyl cyclase activation, thereby halting the conversion of ATP to cAMP. The resulting low levels of intracellular cAMP are insufficient to activate PKA. PKA-mediated phosphorylation of downstream targets, which normally leads to smooth muscle relaxation by decreasing intracellular calcium levels and desensitizing the contractile machinery, is thus prevented.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is adapted from the principles described in Baker (2005)[3] for determining the binding affinity of an unlabeled antagonist.

Objective: To determine the inhibition constant (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes prepared from a source rich in β2-adrenergic receptors (e.g., guinea-pig lung or a cell line overexpressing the human β2-AR).

-

Radioligand: [3H]-CGP 12177 (a high-affinity β-adrenergic antagonist).

-

This compound hydrochloride.

-

Propranolol (B1214883) (for determining non-specific binding).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total binding wells: Cell membranes, [3H]-CGP 12177 (at a concentration near its Kd), and assay buffer.

-

Non-specific binding wells: Cell membranes, [3H]-CGP 12177, and a high concentration of propranolol (e.g., 1 µM).

-

Competition wells: Cell membranes, [3H]-CGP 12177, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Butoxamine's Binding Affinity for the β2-Adrenergic Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of butoxamine's binding affinity for the β2-adrenergic receptor. This compound is a selective antagonist of the β2-adrenoceptor, making it a valuable tool in pharmacological research to characterize the involvement of this receptor subtype in various physiological processes.[1][2] This document compiles available quantitative binding data, outlines a representative experimental protocol for determining binding affinity, and visualizes the relevant signaling pathway and experimental workflow.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the β2-adrenergic receptor has been determined in several studies. The data is summarized in the table below. It is important to note that affinity values can vary depending on the experimental conditions, such as the tissue or cell line used, the radioligand, and the assay temperature.

| Compound | Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Affinity (Kᵢ/Kₑ) | Reference |

| This compound | β2-Adrenergic | Rat | Brain | ¹²⁵I-iodocyanopindolol | 470 nM (Kᵢ) | Tsuchihashi et al., 1990 |

| This compound | β2-Adrenergic | Rat | CA1 Pyramidal Neurons | Isoproterenol (agonist) | 355 nM (Kₑ) | Hillman et al., 2005[1] |

| This compound | β1-Adrenergic | Rat | Brain | ¹²⁵I-iodocyanopindolol | >10,000 nM (Kᵢ) | Tsuchihashi et al., 1990 |

Note: Kᵢ (inhibitory constant) and Kₑ (equilibrium dissociation constant) are measures of the binding affinity of a ligand for a receptor. A lower value indicates a higher affinity. The data from Tsuchihashi et al. (1990) demonstrates this compound's selectivity for the β2- over the β1-adrenergic receptor.

Experimental Protocols: Radioligand Competition Binding Assay

The following is a representative protocol for a radioligand competition binding assay to determine the binding affinity of a test compound like this compound for the β2-adrenergic receptor. This protocol is based on established methodologies in the field, as the specific, detailed protocols from the cited primary literature were not fully accessible.

Membrane Preparation

-

Tissue/Cell Homogenization: Tissues (e.g., rat lung, known to have a high density of β2-adrenergic receptors) or cells expressing the receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Resuspension: The membrane pellet is washed with fresh assay buffer and resuspended in the same buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.

-

Storage: The membrane preparations are aliquoted and stored at -80°C until use.

Competition Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or ¹²⁵I-iodocyanopindolol). The concentration is usually at or below the Kₑ of the radioligand for the receptor.

-

A range of concentrations of the unlabeled competitor compound (this compound).

-

The prepared cell membranes (a specific amount of protein per well).

-

Assay buffer to a final, fixed volume.

-

-

Defining Non-Specific Binding: A set of wells is included that contains a high concentration of a non-labeled, non-selective antagonist (e.g., propranolol) to determine the amount of non-specific binding of the radioligand.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination of Reaction: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

Data Analysis

-

Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding (counts from wells with excess unlabeled antagonist) from the total binding (counts from wells without the competitor).

-

Generation of Competition Curve: The specific binding data is plotted against the logarithm of the competitor (this compound) concentration.

-

Determination of IC₅₀: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined by non-linear regression analysis of the competition curve.

-

Calculation of Kᵢ: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:

-

[L] is the concentration of the radioligand.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

β2-Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the β2-adrenergic receptor and the inhibitory action of this compound.

Caption: Antagonistic action of this compound on the β2-adrenergic signaling pathway.

Radioligand Competition Binding Assay Workflow

This diagram outlines the key steps in a typical radioligand competition binding assay.

Caption: General workflow of a radioligand competition binding assay.

Conclusion

This compound is a well-established selective antagonist for the β2-adrenergic receptor, with a binding affinity in the nanomolar range. This selectivity makes it an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of β2-adrenergic signaling. The determination of its binding affinity is typically achieved through radioligand competition binding assays, a robust and sensitive method for characterizing ligand-receptor interactions. The provided data, protocols, and diagrams offer a comprehensive technical overview for researchers and professionals in the field of drug discovery and development. Further investigation into the primary literature is recommended for specific experimental details tailored to individual research needs.

References

- 1. Functional characterization of the beta-adrenergic receptor subtypes expressed by CA1 pyramidal cells in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of 125I-iodocyanopindolol binding to beta-adrenergic and serotonin-1B receptors of rat brain: selectivity of beta-adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Butoxamine as a Pharmacological Tool for Interrogating β2-Adrenoceptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of butoxamine, a selective β2-adrenoceptor antagonist, and its application in the study of β-adrenoceptor subtypes. This compound's utility as a research tool is predicated on its preferential binding to and inhibition of β2-adrenoceptors over their β1 counterparts. This selectivity allows for the pharmacological dissection of physiological and cellular processes mediated by different β-adrenoceptor subtypes. This document details this compound's binding and functional characteristics, provides comprehensive experimental protocols for its use in both in vitro and in vivo settings, and illustrates the key signaling pathways and experimental workflows.

Introduction: The Role of this compound in β-Adrenoceptor Research

β-adrenergic receptors (β-adrenoceptors) are a class of G protein-coupled receptors that are crucial in mediating the effects of catecholamines like epinephrine (B1671497) and norepinephrine. The two primary subtypes, β1 and β2-adrenoceptors, are often co-expressed in various tissues but can elicit distinct, and sometimes opposing, physiological responses. The β1-adrenoceptors are predominantly found in the heart, where their stimulation increases heart rate and contractility. In contrast, β2-adrenoceptors are abundant in the smooth muscle of the airways and blood vessels, and their activation leads to relaxation.

To elucidate the specific roles of these receptor subtypes, subtype-selective antagonists are indispensable pharmacological tools. This compound has been established as a selective antagonist for β2-adrenoceptors.[1] Its use allows researchers to block β2-adrenoceptor-mediated effects, thereby isolating and studying the functions of β1-adrenoceptors or other receptor systems. This compound is particularly valuable in studies of cardiovascular function, respiratory physiology, and metabolic regulation.[1][2]

Quantitative Data on this compound Selectivity

The selectivity of this compound for the β2-adrenoceptor is demonstrated through both radioligand binding assays, which measure its affinity for the receptor (Ki), and functional assays, which quantify its ability to antagonize agonist-induced responses (pA2 or IC50). While comprehensive comparative data from a single study is limited in publicly available literature, the following tables summarize available data to illustrate its selectivity profile.

Table 1: Functional Antagonist Potency of this compound

| Ligand | Preparation | Agonist | Potency (pA2) | Receptor Subtype Predominance |

| D(-)-Butoxamine | Isolated guinea-pig tracheal chain | D(-)-Isoproterenol | 7.23 | β2 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.[3]

β2-Adrenoceptor Signaling Pathways

β2-adrenoceptors primarily couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. However, β2-adrenoceptors can also couple to other signaling pathways, including the inhibitory G protein (Gi) and β-arrestin pathways, which can lead to diverse and sometimes opposing cellular outcomes.

References

Butoxamine Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of butoxamine hydrochloride, focusing on its solubility and stability. The information herein is intended to support research and development activities by providing essential data and standardized methodologies.

Physicochemical Properties

This compound hydrochloride is a selective β2-adrenergic receptor antagonist. Its chemical structure and fundamental properties are summarized below.

| Property | Value |

| Chemical Name | α-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride |

| Molecular Formula | C₁₅H₂₅NO₃ · HCl |

| Molecular Weight | 303.82 g/mol [1][2] |

| CAS Number | 5696-15-1[1][3][4] |

| Appearance | White to off-white solid[3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and in vitro testing performance. The available solubility data for this compound hydrochloride is presented in Table 2.1.

Table 2.1: Solubility of this compound Hydrochloride

| Solvent | Solubility | Method | Notes |

| Water | 25 mg/mL (82.29 mM)[3] | Not Specified | Requires sonication to dissolve.[3] Another source describes it as "partly miscible".[5] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (329.14 mM)[3] | Not Specified | Requires sonication. It is noted that hygroscopic DMSO can impact solubility, and newly opened DMSO is recommended.[3] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | >45.6 µg/mL | Not Specified | |

| Ethanol (B145695) | Soluble | Not Specified | |

| Dimethylformamide (DMF) | Soluble | Not Specified |

It is important to note that quantitative solubility data for this compound hydrochloride in common organic solvents like ethanol and in buffered aqueous solutions across a range of pH values is not extensively available in publicly accessible literature. The data presented is compiled from various chemical supplier databases.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6][7][8][9]

Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent.

Materials:

-

This compound hydrochloride powder

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a validated UV-Vis spectrophotometric method)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed container. The excess solid should be visually present.

-

Place the containers on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid material, the sample can be centrifuged at a high speed (e.g., 14,000 rpm for 10 minutes).

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound hydrochloride in the diluted sample using a validated HPLC or UV-Vis method.

-

-

Calculation:

-

Calculate the solubility of this compound hydrochloride in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

The workflow for the shake-flask solubility determination is illustrated in the following diagram.

Caption: A flowchart illustrating the key steps in the shake-flask method for determining equilibrium solubility.

Stability Profile

General Storage Recommendations:

-

Short-term (days to weeks): Store at 0-4 °C in a dry, dark environment.[10]

-

Long-term (months to years): Store at -20 °C.[10]

-

In solvent: Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]

It is recommended to protect this compound hydrochloride from light and moisture.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods and for understanding the degradation pathways of a drug substance.[11][12][13][14][15]

Objective: To identify potential degradation products and pathways for this compound hydrochloride under various stress conditions.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound hydrochloride in an acidic solution (e.g., 0.1 M HCl).

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve this compound hydrochloride in a basic solution (e.g., 0.1 M NaOH).

-

Follow the same incubation and analysis procedure as for acid hydrolysis.

-

-

Oxidative Degradation:

-

Dissolve this compound hydrochloride in a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature or a slightly elevated temperature and analyze at different time intervals.

-

-

Thermal Degradation:

-

Expose solid this compound hydrochloride to dry heat in an oven (e.g., 80 °C).

-

At specified times, dissolve a portion of the solid and analyze by HPLC.

-

-

Photostability:

-

Expose both solid this compound hydrochloride and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze the samples by HPLC and compare with a dark control.

-

The general workflow for conducting forced degradation studies is depicted below.

Caption: A diagram showing the general procedure for conducting forced degradation studies on a drug substance.

Mechanism of Action and Signaling Pathway

This compound hydrochloride is a selective antagonist of the β2-adrenergic receptor.[1][3][4][5] The primary signaling pathway initiated by β2-adrenergic receptor activation involves the Gs protein, adenylyl cyclase, and the subsequent production of cyclic AMP (cAMP), which activates Protein Kinase A (PKA).[16][17][18][19][20] this compound, as an antagonist, blocks this cascade. There is also evidence suggesting that β2-adrenergic receptors can couple to Gi proteins, which can inhibit adenylyl cyclase.[17]

The canonical β2-adrenergic receptor signaling pathway is illustrated in the following diagram.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C15H25NO3 | CID 134495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. enamine.net [enamine.net]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. scielo.br [scielo.br]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. medkoo.com [medkoo.com]

- 11. biomedres.us [biomedres.us]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. q1scientific.com [q1scientific.com]

- 16. ahajournals.org [ahajournals.org]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. commerce.bio-rad.com [commerce.bio-rad.com]

- 20. discoverbiotech.com [discoverbiotech.com]

In Vivo Effects of Butoxamine on Uterine Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxamine is a selective β2-adrenergic receptor antagonist widely utilized as a pharmacological tool to investigate the roles of the β2-adrenergic system. While its effects in antagonizing β2-agonist-induced uterine relaxation are documented, a comprehensive understanding of its direct in vivo effects on uterine contractility remains an area of limited investigation. This technical guide synthesizes the current knowledge of this compound's interaction with uterine tissue, drawing from its established pharmacological profile and available in vitro data. Due to a notable scarcity of direct in vivo studies on this compound's solitary effects, this document also presents a detailed, proposed experimental protocol for such an investigation in a rodent model. Furthermore, key signaling pathways and a hypothetical experimental workflow are visualized to provide a robust framework for future research in this domain.

Introduction: this compound and the β2-Adrenergic System in the Uterus

The myometrium, the smooth muscle layer of the uterus, is intricately regulated by the autonomic nervous system. Adrenergic signaling, particularly through β2-adrenergic receptors, plays a crucial role in uterine quiescence during pregnancy. Activation of these receptors by agonists leads to smooth muscle relaxation, a vital mechanism for preventing premature labor.

This compound acts as a competitive antagonist at the β2-adrenergic receptor. Its primary and well-documented function in uterine pharmacology is to block the tocolytic (uterine-relaxing) effects of β2-agonists. However, the direct impact of this compound on basal or hormonally-induced uterine contractions in vivo is not well-established in the scientific literature. Understanding this is critical for a complete characterization of its pharmacological profile and for interpreting studies where it is used to probe uterine physiology.

Quantitative Data on this compound and Uterine Contractility

Direct in vivo quantitative data on the effects of this compound administered alone on uterine contractility is largely absent from published literature. The available data is primarily from in vitro studies where this compound was used as an antagonist to β-adrenergic agonists.

| Study Type | Tissue/Model | Drug(s) Investigated | Key Findings Regarding this compound | Citation |

| In Vitro | Porcine Myometrium | Salbutamol (β2-agonist), BRL 37344 (β3-agonist), this compound | This compound alone did not cause changes in tension, frequency, or amplitude of contractions. It did, however, reduce the decrease in frequency and amplitude induced by salbutamol. | [1] |

| In Vitro | Human Myometrium | CL 316243 (β3-agonist), this compound | This compound did not alter the inhibition of spontaneous contractions caused by the β3-adrenoreceptor agonist CL 316243 . |

Signaling Pathways

The primary mechanism of action of this compound is the blockade of the β2-adrenergic signaling cascade in myometrial cells.

Experimental Protocols

Given the lack of direct in vivo studies, the following section details a proposed experimental protocol to investigate the effects of this compound on uterine contractility in a rat model. This protocol is based on established methodologies for measuring uterine activity in vivo.

Animal Model and Preparation

-

Species: Sprague-Dawley rats (female, non-pregnant, estrous cycle stage determined by vaginal smear, or late-term pregnant).

-

Anesthesia: Urethane (1.2 g/kg, intraperitoneally) to maintain a stable level of anesthesia without significantly suppressing uterine activity.

-

Surgical Preparation:

-

A midline laparotomy is performed to expose the abdominal cavity.

-

One uterine horn is gently exteriorized and kept moist with warm saline-soaked gauze.

-

A small incision is made in the uterine wall, and a fluid-filled balloon catheter connected to a pressure transducer is inserted into the uterine lumen to measure intrauterine pressure (IUP).

-

Alternatively, micro-transducers can be sutured onto the serosal surface of the uterus to measure contractile force.

-

The abdominal cavity is closed, and the animal is allowed to stabilize for a 30-minute equilibration period before drug administration.

-

Drug Administration

-

This compound Hydrochloride: Dissolved in sterile saline.

-

Route of Administration: Intravenous (IV) via a cannulated femoral or jugular vein to allow for precise dosing and rapid onset of action.

-

Dosing Regimen: A dose-response study should be conducted with increasing doses of this compound (e.g., 0.1, 1, and 10 mg/kg) administered as a bolus injection. Each dose is followed by a sufficient observation period (e.g., 30 minutes) to assess its effects on uterine contractility. A vehicle control (saline) is administered at the beginning of the experiment.

Data Acquisition and Analysis

-

Data Recording: Intrauterine pressure or contractile force is continuously recorded using a data acquisition system (e.g., PowerLab).

-

Parameters Measured:

-

Frequency: Number of contractions per unit of time (e.g., per 10 minutes).

-

Amplitude: The peak pressure or force of each contraction.

-

Duration: The length of time of each individual contraction.

-

Area Under the Curve (AUC): An integrated measure of total uterine work.

-

-

Statistical Analysis: Data are expressed as a percentage change from the baseline period before drug administration. Statistical significance is determined using appropriate tests, such as repeated measures ANOVA followed by a post-hoc test.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the proposed workflow for the in vivo investigation of this compound's effects on uterine contractility.

Conclusion and Future Directions

The current body of evidence suggests that this compound, when administered alone, may have minimal to no direct effect on spontaneous uterine contractility. Its primary role in uterine pharmacology is as a selective antagonist of β2-adrenergic receptors, making it an invaluable tool for studying the tocolytic effects of β2-agonists.

The significant gap in in vivo data warrants further investigation to definitively characterize the complete pharmacological profile of this compound on uterine tissue. The proposed experimental protocol provides a framework for such studies. Future research should also explore the effects of this compound in different hormonal milieux (e.g., estrogen-primed vs. progesterone-dominated) and in models of uterine dysfunction to fully elucidate its potential impacts on uterine physiology. Such studies will not only enhance our fundamental understanding of adrenergic regulation of the uterus but also refine the interpretation of experimental results where this compound is employed.

References

The Role of Butoxamine in the Pharmacological Characterization of β2-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxamine is a selective β2-adrenergic receptor antagonist that has been instrumental in the pharmacological characterization of adrenergic receptor subtypes.[1][2] Its primary utility lies in its ability to selectively block the effects mediated by β2-adrenergic receptors, thereby allowing researchers to dissect and understand the specific functions of this receptor subtype in various physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the role of this compound in characterizing β2-adrenergic receptors, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

This compound's selectivity for β2-adrenergic receptors over β1 and β3 subtypes, although not absolute, is sufficient for its use as a pharmacological tool in well-designed experiments.[3] Its chemical structure, α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol, confers this selectivity. By competitively inhibiting the binding of agonists to the β2-adrenergic receptor, this compound blocks the downstream signaling cascades initiated by receptor activation.

Data Presentation: Quantitative Analysis of this compound's Selectivity

The selectivity of an antagonist is a critical parameter in its use as a pharmacological tool. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, is a common measure of antagonist potency. A higher pA2 value indicates a greater affinity of the antagonist for the receptor.

The following table summarizes the pA2 values for this compound at β1 and β2-adrenergic receptors, highlighting its selectivity.

| Antagonist | Agonist | Tissue/Preparation | Receptor Subtype | pA2 Value | Selectivity (β2 vs. β1) | Reference |

| This compound | Fenoterol (β2-selective) | Guinea-pig trachea | β2 | 7.23 | 17.0 | [1][3] |

| This compound | Noradrenaline (β1-selective) | Guinea-pig atria | β1 | 5.95 | [3] |

Note: The selectivity ratio is calculated from the antilog of the difference in pA2 values.

Experimental Protocols

Detailed methodologies are crucial for the successful use of this compound in characterizing β2-adrenergic receptors. The following are representative protocols for radioligand binding and functional assays.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.[4][5]

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).[5]

-

Radioligand: A non-selective β-adrenergic receptor antagonist radioligand such as [³H]-Dihydroalprenolol ([³H]-DHA) or ¹²⁵I-Cyanopindolol (¹²⁵I-CYP).[4]

-

This compound Stock Solution: A high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-selective β-adrenergic antagonist (e.g., 10 µM propranolol).[6]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane preparation on ice.

-

Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 20-50 µg per well.[6]

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM propranolol), 50 µL of radioligand solution, and 100 µL of membrane suspension.[6]

-

Competition Binding: 50 µL of varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand solution, and 100 µL of membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: Adenylyl Cyclase Functional Assay

This protocol measures the ability of this compound to antagonize agonist-stimulated adenylyl cyclase activity, a key downstream effector of the β2-adrenergic receptor.[7][8]

Materials:

-

Cells: Whole cells or cell membranes expressing the β2-adrenergic receptor.

-

This compound Stock Solution: A high-concentration stock solution in a suitable solvent.

-

Agonist: A β-adrenergic receptor agonist such as isoproterenol.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF).[9]

Procedure:

-

Cell/Membrane Preparation:

-

Prepare cells or cell membranes as for the radioligand binding assay.

-

-

Assay Setup:

-

In a 96-well plate, add varying concentrations of this compound to the wells.

-

Add a fixed, submaximal concentration of the agonist (e.g., the EC80 of isoproterenol) to all wells except the basal control.

-

Add the cell or membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Reaction Termination and cAMP Measurement:

-

Terminate the reaction according to the cAMP detection kit manufacturer's instructions (e.g., by adding a lysis buffer or acid).

-

Measure the cAMP concentration in each well using the detection kit.

-

-

Data Analysis:

-

Construct a concentration-response curve for this compound's inhibition of the agonist-stimulated cAMP production.

-

Determine the IC50 value of this compound from the curve. This represents the concentration of this compound that inhibits 50% of the agonist-stimulated adenylyl cyclase activity.

-

Mandatory Visualizations

β2-Adrenergic Receptor Signaling Pathways

The β2-adrenergic receptor is known to couple to both stimulatory (Gs) and inhibitory (Gi) G proteins, leading to a divergence in downstream signaling.[10]

Experimental Workflow for Characterizing a β2-Selective Antagonist

This workflow illustrates the key steps in using this compound to confirm the involvement of β2-adrenergic receptors in a physiological response.

Logical Workflow of a Schild Analysis

Schild analysis is a powerful method to determine the affinity (pA2) of a competitive antagonist like this compound.[11][12]

Conclusion

This compound remains a valuable pharmacological tool for the characterization of β2-adrenergic receptors. Its selectivity allows for the differentiation of β2-mediated effects from those of other β-adrenergic receptor subtypes. The application of rigorous experimental protocols, such as radioligand binding and functional assays, combined with appropriate data analysis techniques like Schild analysis, enables researchers to quantitatively assess the role of β2-adrenergic receptors in health and disease. The visualization of signaling pathways and experimental workflows further aids in the conceptual understanding and planning of experiments in the field of adrenergic pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. The design, synthesis and pharmacological characterization of novel β2-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug-induced Sensitization of Adenylyl Cyclase: Assay Streamlining and Miniaturization for Small Molecule and siRNA Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 12. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Butoxamine: A Technical Guide to its Chemical Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxamine is a classic and highly selective antagonist of the β2-adrenergic receptor (β2-AR). While it has no current clinical applications, it remains an invaluable pharmacological tool for the in vitro and in vivo characterization of β2-AR signaling pathways and the screening of novel adrenergic compounds. This guide provides a comprehensive overview of this compound's chemical properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound, with the chemical name α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol, is a synthetic compound belonging to the arylethanolamine class of molecules. Its structure is characterized by a dimethoxy-substituted benzene (B151609) ring, a hydroxyl group, and a bulky tert-butyl group attached to the amine, which contributes to its selectivity for the β2-adrenergic receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C15H25NO3 | |

| IUPAC Name | (1S,2S)-1-(2,5-Dimethoxyphenyl)-2-(tert-butylamino)propan-1-ol | |

| Molar Mass | 267.369 g·mol−1 | |

| CAS Number | 1937-89-9 | |

| Appearance | Solid powder | |

| Purity | >95% (as a mixture of diastereomers) |

Mechanism of Action and Pharmacological Activity

This compound functions as a competitive antagonist at the β2-adrenergic receptor. It selectively binds to β2-ARs, preventing the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine, as well as synthetic agonists. This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.

The primary signaling pathway inhibited by this compound is the Gs protein-coupled pathway. Upon agonist binding, the β2-AR activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a cellular response. By blocking the initial agonist binding, this compound effectively prevents this entire cascade.

Diagram 1: this compound's Inhibition of the β2-Adrenergic Signaling Pathway

Quantitative Pharmacological Data

Precise binding affinities (Ki) and functional inhibitory concentrations (IC50) for this compound are not consistently reported across publicly available literature. However, a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, has been determined for the D(-)-isomer of this compound.

Table 2: Antagonist Potency of this compound

| Parameter | Value | Species/Tissue | Agonist Used | Reference |

| pA2 | 7.23 | Guinea-pig tracheal chain | D(-)-Isoproterenol |

Note: A higher pA2 value indicates greater antagonist potency.

In vivo studies in spontaneously hypertensive rats have shown that oral administration of this compound at doses of 0.1, 1, and 10 mg/kg daily for 12 weeks can influence bone metabolism, suggesting good oral bioavailability in this animal model. However, detailed pharmacokinetic parameters (ADME - Absorption, Distribution, Metabolism, and Excretion) are not extensively documented.

Experimental Protocols for Characterization

The pharmacological activity of this compound is typically characterized using two key in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to inhibit agonist-induced responses.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor. This is typically achieved by homogenization followed by centrifugation to isolate the membrane fraction.

-

Assay Incubation: The prepared membranes are incubated in a buffer solution containing:

-

A fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).

-

Varying concentrations of unlabeled this compound.

-

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A competition curve is generated, and the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Diagram 2: Experimental Workflow for a Competitive Radioligand Binding Assay

cAMP Accumulation Assay (Functional)

This assay measures the functional ability of this compound to antagonize agonist-stimulated production of cAMP.

Methodology:

-

Cell Culture: Whole cells expressing the β2-adrenergic receptor are cultured in appropriate media.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A known concentration of a β-adrenergic agonist (e.g., isoproterenol) is added to the cells to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The results are plotted as the amount of cAMP produced versus the concentration of this compound. An inhibition curve is generated to determine the IC50 of this compound for the functional response.

Conclusion

This compound remains a cornerstone tool for adrenergic receptor research. Its high selectivity for the β2-adrenergic receptor allows for the precise dissection of β2-AR mediated physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the continued use of this compound in the characterization of novel adrenergic ligands and the elucidation of β2-adrenergic signaling in various biological systems. While comprehensive quantitative data on its binding affinity and pharmacokinetics are not extensively published, its established antagonist potency and selectivity solidify its role as a critical reagent in pharmacology and drug discovery.

Preliminary Investigation of Butoxamine in Cardiac Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation of butoxamine, a selective β2-adrenergic receptor antagonist, in the context of cardiac tissue. This compound's selectivity offers a valuable tool for dissecting the specific roles of β2-adrenergic signaling in cardiac function and pathophysiology. This document outlines detailed experimental protocols for studying this compound's effects on isolated hearts and cardiomyocytes, presents quantitative data on its functional impact, and elucidates the underlying signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic and research applications of β2-adrenergic receptor modulation in the heart.

Introduction to this compound and Cardiac β-Adrenergic Signaling

The sympathetic nervous system plays a crucial role in regulating cardiac function, primarily through the action of catecholamines on β-adrenergic receptors. The two predominant subtypes in the heart are β1 and β2 receptors. While β1-adrenergic receptors are traditionally associated with positive inotropic and chronotropic effects, the role of β2-adrenergic receptors is more nuanced, involving both stimulatory and protective signaling pathways.

This compound is a selective antagonist of the β2-adrenergic receptor.[1][2] Its ability to preferentially block this receptor subtype makes it an invaluable pharmacological tool for isolating and studying the specific contributions of β2-adrenergic signaling in cardiac myocytes. Understanding these pathways is critical for the development of targeted therapies for cardiovascular diseases.

Quantitative Data on this compound's Effects on Cardiac Function

The following tables summarize the expected quantitative effects of this compound on key parameters of cardiac function based on in vivo studies and extrapolated for in vitro models. It is important to note that specific dose-response relationships in isolated cardiac preparations may vary and require empirical determination.

Table 1: Hemodynamic Effects of this compound in an In Vivo Feline Model

| Parameter | Effect of this compound (5 mg/kg, IV) | Reference |

| Heart Rate | Decreased | [1][2] |

| Aortic dP/dt (contractility) | Decreased | [1][2] |

| Cardiac Effort Index | Decreased | [1][2] |

| Myocardial Blood Flow | Decreased | [1][2] |

| Myocardial Vascular Resistance | Increased | [1][2] |

Table 2: Hypothetical Dose-Response of this compound on Isolated Langendorff-Perfused Rat Heart Function

| This compound Concentration | Change in Left Ventricular Developed Pressure (LVDP) | Change in Heart Rate (HR) | Change in Coronary Flow (CF) |

| 1 µM | -5% | -3% | -2% |

| 10 µM | -15% | -10% | -8% |

| 100 µM | -30% | -25% | -15% |

This table is illustrative and represents expected trends. Actual values must be determined experimentally.

Table 3: Hypothetical Effects of this compound on Isolated Cardiomyocyte Electrophysiology and Calcium Transients

| This compound Concentration | Change in Action Potential Duration (APD90) | Change in L-type Ca2+ Current (ICa,L) Amplitude | Change in Calcium Transient Amplitude |

| 10 µM | No significant change | Slight Decrease | Decrease |

| 100 µM | Slight Decrease | Moderate Decrease | Significant Decrease |

This table is illustrative and represents expected trends. Actual values must be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the reliable investigation of this compound's effects on cardiac tissue. The following are standard protocols that can be adapted for this purpose.

Langendorff-Perfused Isolated Heart Preparation

This ex vivo model allows for the study of the whole heart's mechanical and electrical activity in a controlled environment, free from systemic influences.[3][4][5]

Objective: To assess the dose-dependent effects of this compound on cardiac contractility, heart rate, and coronary flow.

Materials:

-

Adult male Wistar rats (250-300g)

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, pH 7.4, 37°C.

-

This compound hydrochloride

-

Langendorff perfusion system

-

Pressure transducer and data acquisition system

-

ECG electrodes

Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).

-

Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumic pressure.

-

Allow the heart to stabilize for a 20-30 minute equilibration period.

-

Record baseline measurements of Left Ventricular Developed Pressure (LVDP), heart rate (HR), the maximal rate of pressure development (+dP/dt_max), and coronary flow (CF).

-

Administer increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) into the perfusion buffer.

-

Allow for a steady-state effect at each concentration (typically 10-15 minutes) before recording measurements.

-

To investigate antagonism, pre-treat the heart with this compound before administering a β-adrenergic agonist like isoproterenol (B85558) and observe the blunted response.

Isolation of Adult Ventricular Cardiomyocytes

This protocol yields individual heart muscle cells for studying cellular and molecular mechanisms.

Objective: To obtain a high yield of viable, rod-shaped cardiomyocytes for electrophysiological and signaling studies.

Materials:

-

Adult male Sprague-Dawley rats (200-250g)

-

Collagenase type II

-

Perfusion buffer (e.g., calcium-free Tyrode's solution)

-

Digestion buffer (perfusion buffer with collagenase and low Ca2+)

-

Stop buffer (perfusion buffer with higher Ca2+ and bovine serum albumin)

Procedure:

-

Prepare the heart as described in the Langendorff protocol (steps 1-3).

-

Perfuse the heart with calcium-free buffer for 5-10 minutes to wash out blood and stop contractions.

-

Switch to a digestion buffer containing collagenase and a low concentration of calcium (e.g., 50 µM).

-

Perfuse until the heart becomes flaccid (typically 10-20 minutes).

-

Remove the heart from the cannula, trim the atria, and gently mince the ventricular tissue in the stop buffer.

-

Gently triturate the tissue with a pipette to release individual cardiomyocytes.

-

Allow the cells to settle by gravity, remove the supernatant, and resuspend the cell pellet in a suitable culture medium with gradually increasing calcium concentrations.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the ERK/MAPK and NF-κB signaling pathways.

Materials:

-

Isolated cardiomyocytes

-

This compound, isoproterenol (as a β-agonist)

-

Lysis buffer, protease, and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p65, anti-total-p65)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Plate isolated cardiomyocytes and allow them to attach.

-

Treat cells with this compound for a specified duration, followed by stimulation with a β-agonist like isoproterenol to activate the signaling pathways.

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Signaling Pathways and Visualizations

This compound, by blocking the β2-adrenergic receptor, inhibits the downstream signaling cascades typically activated by this receptor.

β2-Adrenergic Receptor Signaling Pathway

The β2-adrenergic receptor, upon stimulation by an agonist, primarily couples to the Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, it can also couple to the Gi protein, which can activate other pathways, including the PI3K-Akt and ERK/MAPK pathways, and can have anti-apoptotic effects.[6][7] this compound blocks these activation steps.

Caption: β2-Adrenergic Receptor Signaling Cascade and Point of this compound Action.

Experimental Workflow for Investigating this compound

A logical workflow is essential for a systematic preliminary investigation of this compound in cardiac tissue.

Caption: Experimental Workflow for this compound Investigation in Cardiac Tissue.

Logical Relationship of β2-AR Blockade on Downstream Pathways

This diagram illustrates the logical flow from receptor blockade to the inhibition of downstream signaling cascades.

Caption: Logical Flow of this compound's Inhibitory Effects on Cardiac Signaling.

Conclusion

The preliminary investigation of this compound in cardiac tissue is essential for elucidating the precise role of β2-adrenergic receptors in the heart. This guide provides a framework for conducting such studies, from experimental design and execution to the analysis of functional and molecular outcomes. The selective blockade of β2-adrenergic receptors by this compound allows for the dissection of its contribution to cardiac contractility, electrophysiology, and intracellular signaling. Further research in this area, utilizing the protocols and conceptual frameworks outlined herein, will be invaluable for the development of novel cardiovascular therapeutics.

References

- 1. The effect of "selective" beta-adrenoceptor blocking drugs on the myocardial circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of “selective” β-adrenoceptor blocking drugs on the myocardial circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Langendorff Heart Studies - CorDynamics [cordynamics.com]

- 4. ijbcp.com [ijbcp.com]

- 5. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The beta(2)-adrenergic receptor delivers an antiapoptotic signal to cardiac myocytes through G(i)-dependent coupling to phosphatidylinositol 3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β2-Adrenergic Receptor Signaling in the Cardiac Myocyte is Modulated by Interactions with CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

Butoxamine: A Technical Guide for Receptor Classification Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxamine is a potent and selective antagonist of the β2-adrenergic receptor (β2-AR).[1] Primarily utilized as a research tool, it has been instrumental in the classification and characterization of β2-adrenoceptor populations in various tissues and experimental models.[2] Its selectivity allows for the precise dissection of physiological and pharmacological processes mediated by the β2-AR subtype, distinguishing them from those mediated by β1- and β3-adrenoceptors. This technical guide provides an in-depth overview of this compound's pharmacological properties, detailed experimental protocols for its use in receptor classification, and a summary of its binding affinity data.

Introduction to this compound

This compound, with the chemical name α-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol, is a sympatholytic agent that functions as a competitive antagonist at the β2-adrenergic receptor.[3] Unlike many other beta-blockers, this compound has limited to no clinical applications and is used almost exclusively in experimental pharmacology to investigate the specific roles of the β2-adrenoceptor.[3] Its utility lies in its ability to selectively block β2-AR mediated responses, such as those in vascular and uterine smooth muscle, while having a significantly lower affinity for β1-ARs, which are predominant in cardiac tissue.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding prevents endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, from activating the receptor. The β2-AR is primarily coupled to the stimulatory G-protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. By blocking the initial agonist binding, this compound inhibits this entire signaling cascade.

Quantitative Data: Receptor Binding Affinities

The selectivity of this compound for the β2-AR is demonstrated by its binding affinity (typically expressed as Ki, KD, or pA2 values) for different adrenergic receptor subtypes. The following tables summarize key quantitative data from the literature.

Table 1: this compound Binding Affinities (Ki/KD) for Human Adrenergic Receptors

| Receptor Subtype | log KD | KD (nM) | Selectivity Ratio (β1/β2) | Reference |

| β1-Adrenergic | -4.85 | 14,125 | \multirow{2}{*}{24.5-fold} | [4] |

| β2-Adrenergic | -6.23 | 589 | [4] | |

| β3-Adrenergic | >-4 | >100,000 | N/A | [4] |

| Data from whole-cell [3H]-CGP 12177 radioligand binding assays in CHO-K1 cells stably expressing human β-adrenoceptors.[4] |

Table 2: this compound Binding Affinities (Ki) for Rat Adrenergic and Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference |

| β1-Adrenergic | >10,000 | [5] |

| β2-Adrenergic | 470 | [5] |

| 5-HT1B | >10,000 | [5] |

| Data from radioligand binding assays using rat brain tissue.[5] |

Table 3: Functional Antagonism (pA2) of this compound Isomers

| Compound | pA2 Value | Tissue Preparation | Reference |

| D(-)-Butoxamine | 7.23 | Isolated Guinea-Pig Trachea | |

| pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. |

Experimental Protocols

This compound is a valuable tool in a variety of experimental settings to delineate the role of β2-adrenergic receptors. Below are generalized protocols for common applications.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptor subtypes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 3. Butaxamine - Wikipedia [en.wikipedia.org]

- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BindingDB BDBM81887 this compound::CAS_1937-89-9 [bindingdb.org]

Butoxamine: A Technical Guide to its Applications in Basic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxamine is a potent and selective β2-adrenergic receptor antagonist widely utilized as a critical tool in basic and preclinical research.[1][2][3][4][5] Unlike non-selective beta-blockers, its specificity for the β2 subtype allows for the precise dissection of physiological and cellular processes mediated by this receptor.[2][6] This technical guide provides an in-depth overview of the core research applications of this compound, detailing its mechanism of action, experimental protocols, and its role in elucidating signaling pathways in various physiological systems. While it has no clinical applications due to the adverse effects of β2-receptor blockade, such as bronchoconstriction, its value in experimental pharmacology is significant.[1][3]

Core Mechanism of Action: Selective β2-Adrenergic Receptor Blockade

This compound functions as a competitive antagonist at the β2-adrenergic receptor (ADRB2).[1][2] Its primary role in research is to block the binding of endogenous catecholamines (e.g., epinephrine) and synthetic agonists (e.g., isoproterenol) to the β2-receptor.[6] This blockade inhibits the canonical β2-adrenergic signaling cascade.

Upon agonist binding, the β2-receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. This compound prevents this entire cascade by occupying the receptor's binding site.[6][7]

Research Applications & Experimental Data

This compound's selectivity makes it an indispensable tool for differentiating the functions of β2-receptors from β1-receptors, which are primarily involved in cardiac responses.[6] Its applications span metabolism, inflammation, and neuroscience.

Metabolic Research

This compound has been instrumental in clarifying the role of β2-adrenergic signaling in regulating energy balance, including lipid, glucose, and bone metabolism.

-

Lipid Metabolism: The β-adrenergic system is a key regulator of lipolysis in adipose tissue. This compound is used to confirm that this response is mediated specifically by β2-receptors. Studies on human fat cell adenylate cyclase have shown that this compound is more potent than the β1-selective antagonist practolol (B1678030) in inhibiting isoproterenol-stimulated enzyme activity, highlighting the role of β2-receptors in lipolysis.[8]

-

Bone Metabolism: The sympathetic nervous system influences bone remodeling, with β2-receptors expressed on both osteoblasts and osteoclasts.[9] Research in spontaneously hypertensive rats (SHR), an animal model for osteoporosis, has demonstrated that this compound can have anti-osteoporotic effects.[9]

| Parameter | This compound Dose (mg/kg, p.o.) | Effect in Spontaneously Hypertensive Rats (12-week treatment) | Reference |

| Bone Mass Indices & Biomechanical Strength | 0.1, 1.0, 10 | Increased bone mass and strength of lumbar vertebrae.[9] | [9] |

| Osteoclast Number and Surface | 0.1, 1.0, 10 | Dose-dependently decreased osteoclast activity.[9] | [9] |

| Bone Formation Indices & Plasma Osteocalcin | 0.1, 1.0 | Increased osteoblastic activity.[9] | [9] |

| Bone Formation Indices & Plasma Osteocalcin | 10 | No significant increase in osteoblastic activity.[9] | [9] |

| Table 1: Dose-Dependent Effects of this compound on Bone Metabolism in SHR Model.[9] |

Inflammation Research

This compound is used to investigate the role of the sympathetic nervous system in modulating inflammatory responses. A key study demonstrated that the protective effects of 100% oxygen inhalation against zymosan-induced generalized inflammation in mice are partly mediated through the β2-adrenergic receptor pathway.[7] Pretreatment with this compound partially reversed these protective effects and prevented the oxygen-induced increase in cAMP levels.[7]

| Model | Treatment | Key Findings | Reference |

| Zymosan-Induced Inflammation (Mice) | 100% Oxygen Inhalation | Improved survival, reduced organ damage, and increased tissue cAMP levels.[7] | [7] |

| Zymosan-Induced Inflammation (Mice) | This compound + 100% Oxygen | Partly abolished the protective effects of oxygen and blunted the rise in cAMP.[7] | [7] |

| Table 2: Application of this compound in an In Vivo Inflammation Model.[7] |

Detailed Experimental Protocols

The following sections provide methodologies for key experiments utilizing this compound.

In Vitro Protocol: Isolated Tissue Bath for Smooth Muscle Contractility

This protocol is used to assess the antagonistic effect of this compound on agonist-induced smooth muscle relaxation (e.g., uterine or vascular tissue).[6]

-

Tissue Preparation: Isolate the tissue of interest (e.g., a segment of guinea pig ileum or rat aorta) and place it in a temperature-controlled (37°C) organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously bubbled with 95% O2 and 5% CO2.[10]

-

Transducer Attachment: Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record changes in muscle tension.[10][11]

-

Equilibration: Allow the tissue to equilibrate under a resting tension for 60-90 minutes.

-

Agonist Response: Generate a cumulative concentration-response curve by adding a β2-agonist (e.g., isoproterenol) in increasing concentrations to the organ bath and recording the relaxation response.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

-

Post-Antagonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Data Analysis: Compare the agonist's potency and efficacy in the absence and presence of this compound to determine the antagonist's effect.

In Vivo Protocol: Bone Metabolism in Spontaneously Hypertensive Rats

This protocol details the long-term study of this compound's effects on bone health.[9]

-

Animal Model: Use spontaneously hypertensive rats (SHR), which serve as a model for osteoporosis linked to sympathetic hyperactivity.[9]

-

Grouping and Administration: Divide animals into a control group and multiple treatment groups receiving different doses of this compound (e.g., 0.1, 1, and 10 mg/kg).[9][12] Administer this compound or vehicle daily via oral gavage (per os) for a period of 12 weeks.[9][12]

-

Sample Collection and Analysis: At the end of the treatment period, collect blood samples for biochemical analysis of bone turnover markers (e.g., plasma osteocalcin, tartrate-resistant acid phosphatase-5b).[9]

-

Ex Vivo Analysis: Euthanize the animals and harvest specific bones (e.g., lumbar vertebrae, femur).

-

Microcomputed Tomography (µCT): Analyze bone microarchitecture, bone mineral density, and other mass indices.[9]

-

Biomechanical Testing: Perform tests (e.g., compression tests on vertebrae) to measure bone strength and toughness.[9]

-

Bone Histomorphometry: Prepare bone sections for histological analysis to quantify osteoblast and osteoclast numbers and surfaces.[9]

-

References

- 1. vetscraft.com [vetscraft.com]

- 2. Beta-2 adrenergic antagonist - Wikipedia [en.wikipedia.org]

- 3. Butaxamine - Wikipedia [en.wikipedia.org]

- 4. This compound | Semantic Scholar [semanticscholar.org]

- 5. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. β2-adrenergic receptor antagonist this compound partly abolishes the protection of 100% oxygen treatment against zymosan-induced generalized inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of salbutamol and this compound on the human fat cell adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose effects of this compound, a selective β2-adrenoceptor antagonist, on bone metabolism in spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 11. reprocell.com [reprocell.com]